molecular formula C21H15KN2O7S2 B15344484 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo-, monopotassium salt CAS No. 63133-86-8

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo-, monopotassium salt

Cat. No.: B15344484
CAS No.: 63133-86-8
M. Wt: 510.6 g/mol
InChI Key: MLRLNUOFKSIVCZ-UHFFFAOYSA-M
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Description

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo-, monopotassium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its anthracene core, which is a polycyclic aromatic hydrocarbon, and its sulfonic acid and amino functional groups, which contribute to its reactivity and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo-, monopotassium salt typically involves multiple steps. The process begins with the sulfonation of anthracene to introduce the sulfonic acid group. This is followed by the reduction of anthraquinone to form the dihydro derivative. The amino group is then introduced through a nitration and subsequent reduction process. Finally, the sulfonylation with 4-methylphenylsulfonyl chloride is carried out under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo-, monopotassium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the quinone form back to the dihydro form.

    Substitution: The sulfonic acid and amino groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or sulfonyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various anthraquinone derivatives, sulfonated anthracenes, and substituted aminoanthracenes.

Scientific Research Applications

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo-, monopotassium salt has diverse applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of dyes and pigments.

    Biology: Employed in the study of enzyme interactions and as a fluorescent probe.

    Medicine: Investigated for its potential use in drug delivery systems and as an anticancer agent.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonic acid group enhances its solubility and facilitates its transport across cell membranes. The amino and sulfonyl groups can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Anthracenesulfonic acid, sodium salt
  • 1-Amino-4-(p-toluenesulfonamido)anthraquinone-2-sulfonic acid sodium salt
  • 1-Pyrenesulfonic acid sodium salt
  • 2-Naphthalenesulfonic acid

Uniqueness

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo-, monopotassium salt is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions and its applications in various scientific fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

63133-86-8

Molecular Formula

C21H15KN2O7S2

Molecular Weight

510.6 g/mol

IUPAC Name

potassium;1-amino-4-[(4-methylphenyl)sulfonylamino]-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C21H16N2O7S2.K/c1-11-6-8-12(9-7-11)31(26,27)23-15-10-16(32(28,29)30)19(22)18-17(15)20(24)13-4-2-3-5-14(13)21(18)25;/h2-10,23H,22H2,1H3,(H,28,29,30);/q;+1/p-1

InChI Key

MLRLNUOFKSIVCZ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[K+]

Origin of Product

United States

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